(3R)-1-ethylpyrrolidin-3-amine
Overview
Description
(3R)-1-ethylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereoselectivity and Reactivity in Chemical Reactions
Research by Kessar et al. (2007) demonstrates the use of (3R)-1-ethylpyrrolidin-3-amine in exploring stereoselectivity and reactivity in chemical reactions involving Lewis acid promoted lithiation-substitution of tertiary amines. The study shows enantio-enriched R-products and syn substitution in BF3-indolizidine complexes, highlighting the compound's role in studying reaction mechanisms and stereochemical outcomes in organic synthesis (Kessar et al., 2007).
Development of Radiolabeled Ligands
Ehrin et al. (1987) utilized derivatives of this compound for the synthesis of radiolabeled raclopride, a specific dopamine-D2 receptor ligand. This compound, especially its labeled versions, has been instrumental in positron emission tomography (PET) studies of the human brain, aiding in the understanding of brain function and neurochemistry (Ehrin et al., 1987).
Enhancing Immunoassays
A study by Vashist (2012) discusses the use of compounds like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), structurally related to this compound, in crosslinking antibodies for immunoassays. These findings have significant implications for developing more efficient bioanalytical platforms in biomedical diagnostics and biosensors (Vashist, 2012).
Synthesis of Anticonvulsants
Hakobyan et al. (2020) report the aminomethylation of ethosuximide derivatives, utilizing structures akin to this compound. This research contributes to the development of new anticonvulsant drugs, expanding the therapeutic options available for seizure disorders (Hakobyan et al., 2020).
Asymmetric Synthesis and Catalysis
Togni et al. (1996) explored the use of 1-ethylpyrrolidin-3-amine derivatives in palladium-catalyzed asymmetric allylic amination reactions. This research offers insights into asymmetric synthesis, a crucial area in the creation of chiral molecules for pharmaceuticals and other applications (Togni et al., 1996).
Properties
IUPAC Name |
(3R)-1-ethylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-8-4-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLVGZOPWLLUSF-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC[C@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305413 | |
Record name | (3R)-1-Ethyl-3-pyrrolidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
755039-92-0 | |
Record name | (3R)-1-Ethyl-3-pyrrolidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=755039-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-1-Ethyl-3-pyrrolidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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